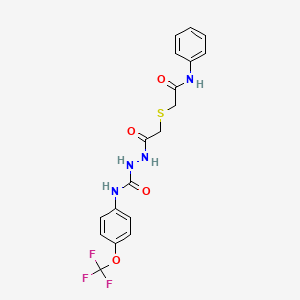![molecular formula C7H4F3N5O2 B13087666 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid CAS No. 1095825-31-2](/img/structure/B13087666.png)
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a trifluoroethyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with varied functional groups replacing the trifluoroethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials science for developing new polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine: Lacks the carboxylic acid group.
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridine: Pyridine ring instead of pyrimidine.
3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridazine: Pyridazine ring instead of pyrimidine.
Uniqueness: The presence of the carboxylic acid group in 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid provides additional sites for hydrogen bonding and ionic interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
1095825-31-2 |
|---|---|
Molekularformel |
C7H4F3N5O2 |
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)1-15-5-3(13-14-15)4(6(16)17)11-2-12-5/h2H,1H2,(H,16,17) |
InChI-Schlüssel |
IGPUXAIUCRQULK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(N=N2)CC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


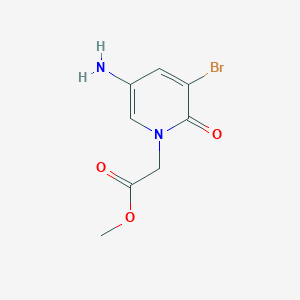
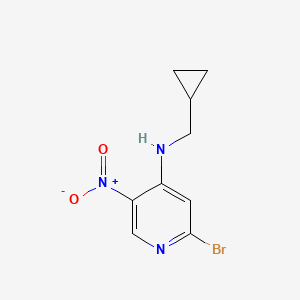
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
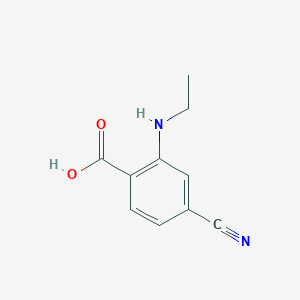
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)


![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
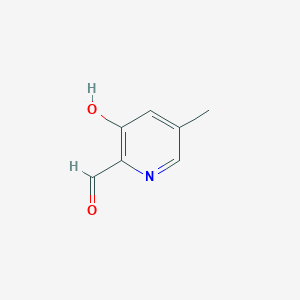
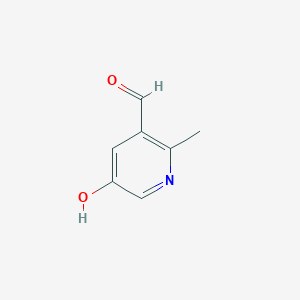
![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)


